1-(Thiophen-3-yl)hexan-1-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-thiophen-3-ylhexan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NS/c1-2-3-4-5-10(11)9-6-7-12-8-9/h6-8,10H,2-5,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXIPAJWECKSKQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C1=CSC=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Stereochemical Considerations in the Synthesis and Analysis of 1 Thiophen 3 Yl Hexan 1 Amine
Chiral Resolution Techniques for Racemic 1-(Thiophen-3-yl)hexan-1-amine
Chiral resolution is the process of separating a racemic mixture into its constituent enantiomers. This approach is fundamentally different from asymmetric synthesis as it starts with a 50:50 mixture of both enantiomers.
The classical method for resolving racemic amines is through the formation of diastereomeric salts. researchgate.net This technique involves reacting the racemic base, in this case, this compound, with an enantiomerically pure chiral acid, known as a resolving agent. libretexts.org This reaction produces a pair of diastereomeric salts: [(R)-amine·(R)-acid] and [(S)-amine·(R)-acid].
Since diastereomers have different physical properties, they often exhibit different solubilities in a given solvent. ulisboa.pt This solubility difference allows for their separation by fractional crystallization. researchgate.net One diastereomeric salt will preferentially crystallize from the solution, leaving the other dissolved. After separation, the pure enantiomer of the amine is recovered by treating the salt with a base to neutralize the resolving agent. libretexts.org Common chiral resolving agents for amines include tartaric acid, mandelic acid, and camphor-10-sulfonic acid. libretexts.org The success of this method depends critically on the choice of resolving agent and solvent to maximize the solubility difference between the diastereomeric salts. ulisboa.pt
Table 2: Common Chiral Resolving Agents for Amines
| Resolving Agent | Acidity | Availability |
|---|---|---|
| (+)-Tartaric Acid | Diacid | Readily available, natural product |
| (-)-Mandelic Acid | Monoacid | Readily available, synthetic |
| (+)-Camphor-10-sulfonic acid | Monoacid | Readily available, synthetic |
Chromatographic techniques, particularly high-performance liquid chromatography (HPLC), are powerful analytical and preparative tools for separating enantiomers. mdpi.com The separation is achieved by using a chiral stationary phase (CSP), which interacts differently with each enantiomer of the analyte. nih.gov
The racemic this compound is passed through an HPLC column packed with a CSP. Due to the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP, one enantiomer is retained longer on the column than the other, resulting in their separation. oup.com A wide variety of CSPs are commercially available, with polysaccharide-based phases (e.g., cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support, such as Chiralpak® or Chiralcel® columns) and Pirkle-type phases being among the most common for separating chiral amines. mdpi.comcnr.it The choice of mobile phase, which often includes modifiers like alcohols and small amounts of an acid or base, is crucial for achieving optimal resolution. oup.com This method is not only used for analytical determination of enantiomeric excess but can also be scaled up for preparative separation. nih.gov
Table 3: Example Chiral Stationary Phases (CSPs) for Amine Separation
| CSP Type | Chiral Selector | Common Application |
|---|---|---|
| Polysaccharide-based | Amylose or Cellulose derivatives | Broad range of chiral compounds, including amines |
| Pirkle-type | e.g., (R)-1-naphtylglycine | π-acidic or π-basic analytes |
| Crown Ether-based | Chiral Crown Ether | Primary amines (as ammonium (B1175870) ions) |
Kinetic Resolution Strategies
Kinetic resolution is a widely employed method for the separation of racemates, relying on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent. This results in one enantiomer reacting faster, leaving the unreacted substrate enriched in the slower-reacting enantiomer. Both enzymatic and non-enzymatic methods are prevalent in the kinetic resolution of primary amines.
Enzymatic Kinetic Resolution
Lipases are the most common class of enzymes utilized for the kinetic resolution of amines, typically through enantioselective acylation. rsc.org Candida antarctica lipase (B570770) B (CALB), often in its immobilized form (e.g., Novozym 435), is a particularly robust and versatile biocatalyst for this purpose. researchgate.netnih.gov The general principle involves the reaction of the racemic amine with an acyl donor in a suitable organic solvent. The enzyme selectively catalyzes the acylation of one enantiomer, allowing for the separation of the resulting amide from the unreacted amine.
The efficiency of the resolution is determined by the enantioselectivity (E-value), which is a measure of the ratio of the rates of reaction of the two enantiomers. A high E-value is crucial for obtaining products with high enantiomeric excess (ee). The choice of acyl donor and solvent can significantly impact the enantioselectivity. For instance, ethyl acetate (B1210297) is a common acyl donor, and solvents like tert-butyl methyl ether (MTBE) or toluene (B28343) are frequently used. mdpi.com
For a hypothetical kinetic resolution of this compound using CALB, one might expect the enzyme to selectively acylate either the (R)- or (S)-enantiomer. The bulky thiophen-3-yl and hexyl groups would present specific steric demands within the enzyme's active site, influencing which enantiomer is a better fit for acylation. Research on other primary amines has shown that the structure of the substrate, particularly the size and nature of the substituents at the stereocenter, plays a critical role in the outcome of the resolution. researchgate.net
A potential experimental setup and the expected outcomes are summarized in the table below.
| Catalyst | Acyl Donor | Solvent | Temperature (°C) | Expected Outcome |
| Immobilized Candida antarctica lipase B (CALB) | Ethyl Acetate | MTBE | 40 | Selective acylation of one enantiomer, yielding one enantiomer of the N-acetylated amine and the other unreacted amine enantiomer. |
| Immobilized Candida antarctica lipase B (CALB) | Isopropenyl Acetate | Toluene | 40 | Selective acylation of one enantiomer, potentially with different enantioselectivity compared to ethyl acetate. |
Non-Enzymatic Kinetic Resolution
Non-enzymatic methods for the kinetic resolution of amines often involve the use of chiral catalysts, such as chiral phosphoric acids or N-heterocyclic carbenes (NHCs), in combination with a suitable reagent. ethz.chresearchgate.net These methods can offer high selectivity and may be advantageous for substrates that are poor candidates for enzymatic resolution.
One common strategy is the enantioselective acylation using a chiral catalyst to activate an achiral acylating agent. acs.org For example, a chiral phosphoric acid could be used to catalyze the reaction between the racemic amine and an anhydride. The chiral catalyst would create a chiral environment, leading to a diastereomeric transition state and favoring the acylation of one enantiomer over the other.
Another approach involves the use of chiral nucleophilic catalysts, such as derivatives of 4-(dimethylamino)pyridine (DMAP), which can facilitate enantioselective acyl transfer reactions. The development of such non-enzymatic catalysts has expanded the toolkit available for the kinetic resolution of a wide array of amines. nih.gov
The table below outlines a hypothetical non-enzymatic kinetic resolution for this compound.
| Catalyst System | Reagent | Solvent | Expected Outcome |
| Chiral Phosphoric Acid / Acetic Anhydride | Acetic Anhydride | Dichloromethane | Enantioselective N-acetylation, providing one enantiomer of the amide and the unreacted amine. |
| Chiral N-Heterocyclic Carbene / Acyl Donor | Acylating Agent | Organic Solvent | Catalytic enantioselective acylation of one enantiomer of the amine. |
It is important to reiterate that the data presented in the tables are hypothetical and based on established principles of kinetic resolution for analogous compounds. Specific experimental validation would be necessary to determine the optimal conditions and efficacy of these strategies for this compound.
Advanced Spectroscopic Methodologies for Structural Elucidation of 1 Thiophen 3 Yl Hexan 1 Amine and Analogues
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis
NMR spectroscopy is an unparalleled tool for probing the precise atomic arrangement of molecules in solution. For 1-(Thiophen-3-yl)hexan-1-amine, a combination of one-dimensional and multi-dimensional NMR experiments can fully elucidate its covalent framework and shed light on its dynamic behavior.
While standard one-dimensional ¹H and ¹³C NMR provide initial information on the chemical environment of protons and carbons, multi-dimensional techniques are essential for assembling the molecular puzzle.
Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, COSY would reveal the complete spin system of the hexyl chain, showing correlations from the methine proton (H1') to the adjacent methylene (B1212753) protons (H2'), and sequentially down the chain to the terminal methyl group (H6'). It would also show correlations between the coupled protons on the thiophene (B33073) ring.
Heteronuclear Multiple Quantum Coherence (HMQC): Now often replaced by the Heteronuclear Single Quantum Coherence (HSQC) experiment, this technique maps protons to the carbons to which they are directly attached. This allows for the unambiguous assignment of each carbon atom in the hexyl chain and the protonated carbons of the thiophene ring.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for establishing connectivity across quaternary carbons and heteroatoms. It detects longer-range correlations (typically over two to three bonds) between protons and carbons. For this compound, the most critical HMBC correlation would be from the methine proton on the hexyl chain (H1') to the C3 carbon of the thiophene ring, confirming the point of attachment. Other key correlations would include those from the thiophene protons to the carbons of the hexyl side chain.
Table 1: Expected 2D NMR Correlations for this compound
| Proton (¹H) | COSY Correlations (with ¹H) | HMBC Correlations (with ¹³C) |
|---|---|---|
| H2 (Thiophene) | H4, H5 | C3, C4, C5, C1' |
| H4 (Thiophene) | H2, H5 | C2, C3, C5 |
| H5 (Thiophene) | H2, H4 | C2, C3, C4 |
| H1' (Methine) | H2' | C3 (Thiophene), C2', C3' |
| H2' (Methylene) | H1', H3' | C1', C3', C4' |
| H3' (Methylene) | H2', H4' | C1', C2', C4', C5' |
| H4' (Methylene) | H3', H5' | C2', C3', C5', C6' |
| H5' (Methylene) | H4', H6' | C3', C4', C6' |
Note: This table is predictive and based on established NMR principles.
The bond connecting the chiral center (C1') and the thiophene ring (C3) is a potential axis of restricted rotation. Dynamic NMR studies, which involve recording spectra at various temperatures, can quantify the energy barrier associated with this rotation. acs.org At low temperatures, the rotation might be slow enough on the NMR timescale to result in distinct signals for different rotational conformers (rotamers). As the temperature is increased, the rate of rotation increases, causing these signals to broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal. By analyzing the coalescence temperature and the frequency separation of the signals, the Gibbs free energy of activation (ΔG‡) for the rotational barrier can be calculated, providing valuable insight into the molecule's conformational dynamics. researchgate.net
In the solid state, molecules are arranged in a repeating crystal lattice. Polymorphism occurs when a compound can crystallize in multiple distinct forms, which can have different physical properties. Solid-state NMR (ssNMR) is a powerful technique for identifying and characterizing polymorphs because the NMR chemical shift of a nucleus is highly sensitive to its local electronic environment, which is influenced by intermolecular interactions and crystal packing. irispublishers.combruker.com
Using techniques like Cross-Polarization Magic-Angle Spinning (CPMAS), high-resolution ¹³C spectra can be obtained from solid samples. If this compound exists in different polymorphic forms, the ¹³C ssNMR spectra would likely show distinct sets of chemical shifts for the carbon atoms, particularly those involved in different intermolecular contacts (e.g., hydrogen bonding). dur.ac.uk This allows for the unambiguous identification and quantification of different polymorphs in a bulk sample. nih.govresearchgate.net
Table 2: Hypothetical ¹³C Solid-State NMR Chemical Shifts for Two Polymorphs of this compound
| Carbon Atom | Polymorph A (δ in ppm) | Polymorph B (δ in ppm) |
|---|---|---|
| C2 (Thiophene) | 123.5 | 124.1 |
| C3 (Thiophene) | 145.2 | 146.0 |
| C4 (Thiophene) | 127.8 | 127.5 |
| C5 (Thiophene) | 121.0 | 121.3 |
| C1' (Methine) | 55.4 | 56.8 |
| C2' (Methylene) | 36.1 | 35.5 |
Note: The differences in chemical shifts, though small, are measurable and indicative of different packing environments.
Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Structure and Bonding Investigations
Vibrational spectroscopy probes the molecular vibrations of a compound. Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy are complementary techniques that provide a molecular fingerprint, offering detailed information on functional groups and bonding.
The vibrational spectrum of this compound can be interpreted by assigning observed absorption bands (in FT-IR) and scattered peaks (in FT-Raman) to specific vibrational modes of its constituent parts: the thiophene ring, the hexyl chain, and the primary amine group.
Thiophene Moiety: The thiophene ring has several characteristic vibrations. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. iosrjournals.org The C=C ring stretching vibrations are observed in the 1550-1400 cm⁻¹ region. globalresearchonline.netnih.gov The C-S stretching vibrations are usually found at lower wavenumbers, often in the 850-600 cm⁻¹ range. nii.ac.jpresearchgate.net Out-of-plane C-H bending vibrations are also characteristic and useful for identifying the substitution pattern. nii.ac.jp
Amine Moiety: A primary amine (-NH₂) group exhibits characteristic N-H stretching vibrations. In a non-hydrogen-bonded state, two distinct bands are typically observed in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching modes. The N-H bending vibration (scissoring) appears as a medium to strong band in the 1650-1580 cm⁻¹ region.
Table 3: Key Vibrational Band Assignments for this compound
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Moiety | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|---|
| 3500 - 3300 | N-H Asymmetric & Symmetric Stretch | Amine | Medium | Weak |
| 3120 - 3050 | Aromatic C-H Stretch | Thiophene | Medium-Weak | Medium |
| 2960 - 2850 | Aliphatic C-H Stretch | Hexyl Chain | Strong | Strong |
| 1650 - 1580 | N-H Bend (Scissoring) | Amine | Medium-Strong | Weak |
| 1550 - 1400 | C=C Ring Stretch | Thiophene | Medium-Strong | Strong |
| 1470 - 1430 | CH₂ Bend (Scissoring) | Hexyl Chain | Medium | Medium |
| 1250 - 1050 | C-H In-plane Bend | Thiophene | Medium | Medium |
Source: Data compiled from multiple spectroscopic studies on thiophene and amine derivatives. iosrjournals.orgglobalresearchonline.netnih.govnii.ac.jpresearchgate.net
Hydrogen bonding significantly influences the physical properties of amines. In the condensed phase (liquid or solid), the amine groups of this compound are expected to form intermolecular hydrogen bonds (N-H···N). This interaction can be readily studied using FT-IR spectroscopy. mdpi.com
When an N-H group participates in a hydrogen bond, the N-H bond is weakened and lengthened. This results in a characteristic shift of the N-H stretching vibrations to lower frequencies (a redshift) and a significant broadening of the absorption bands. researchgate.net Instead of two sharp peaks around 3400 cm⁻¹, a hydrogen-bonded primary amine will typically show a single, broad, and intense band centered around 3300 cm⁻¹. The extent of this broadening and shifting provides a qualitative measure of the strength of the hydrogen bonding network within the sample. Concentration-dependent studies in a non-polar solvent can be used to distinguish between intermolecular and intramolecular hydrogen bonding; the intensity of bands associated with intermolecular bonds decreases upon dilution. youtube.com
Table 4: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of novel compounds, providing highly accurate mass measurements that allow for the determination of elemental compositions. For this compound, HRMS would confirm its molecular formula (C₁₀H₁₇NS) by providing a mass measurement with a high degree of accuracy, typically to within a few parts per million (ppm). This level of precision is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.
Ionization Techniques (e.g., ESI, CI, EI) and Fragmentation Patterns
Various ionization techniques can be employed to generate ions from the analyte for mass analysis. The choice of ionization method significantly influences the degree of fragmentation observed in the mass spectrum.
Electron Ionization (EI): This is a high-energy ionization technique that typically results in extensive fragmentation. The molecular ion (M⁺) peak for this compound may be observed, but it is the fragmentation pattern that provides significant structural information. A key fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom. libretexts.org For this compound, this would involve the loss of a pentyl radical to form a stable iminium cation. Another likely fragmentation would be the cleavage of the bond between the thiophene ring and the hexanamine side chain.
Chemical Ionization (CI): CI is a softer ionization technique that results in less fragmentation than EI. Protonated molecules [M+H]⁺ are commonly observed, providing clear molecular weight information. The fragmentation that does occur can be valuable for structural confirmation.
Electrospray Ionization (ESI): ESI is a very soft ionization technique, ideal for producing intact protonated molecules [M+H]⁺ with minimal fragmentation. unito.it This is particularly useful for confirming the molecular weight of the compound. By adjusting the cone voltage in the ESI source, in-source collision-induced dissociation can be induced to generate fragment ions for structural analysis.
Predicted Fragmentation Patterns for this compound:
| Ionization Technique | Expected Key Fragments | Interpretation |
| Electron Ionization (EI) | [M]⁺•, [M-C₅H₁₁]⁺, [C₄H₃S]⁺ | Molecular ion, α-cleavage at the amine, loss of the hexanamine side chain |
| Chemical Ionization (CI) | [M+H]⁺, [M+H-NH₃]⁺ | Protonated molecule, loss of ammonia (B1221849) |
| Electrospray Ionization (ESI) | [M+H]⁺ | Protonated molecule |
Tandem Mass Spectrometry for Structural Sequencing
Tandem mass spectrometry (MS/MS) is a powerful technique for detailed structural analysis. unito.it In an MS/MS experiment, the protonated molecule ([M+H]⁺) of this compound, generated by a soft ionization technique like ESI, would be selected in the first mass analyzer. This precursor ion is then subjected to collision-induced dissociation (CID) with an inert gas, causing it to fragment. The resulting product ions are then analyzed in a second mass analyzer.
This technique would allow for the systematic elucidation of the compound's structure by observing the fragmentation cascade. For instance, the fragmentation of the [M+H]⁺ ion could proceed through the loss of ammonia, followed by fragmentation of the alkyl chain and the thiophene ring. The precise masses of these fragment ions, as determined by HRMS, would provide unambiguous confirmation of the connectivity of the atoms within the molecule.
X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing Analysis
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides precise information on bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecule's conformation in the solid state.
Single-Crystal X-ray Diffraction
To perform single-crystal X-ray diffraction, a suitable single crystal of this compound would need to be grown. The crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced is a result of the interaction of the X-rays with the electron clouds of the atoms in the crystal lattice. By analyzing the positions and intensities of the diffracted beams, the electron density map of the molecule can be constructed, and from this, the atomic positions can be determined.
For this compound, a single-crystal X-ray structure would reveal:
The planarity of the thiophene ring.
The conformation of the hexyl chain.
The geometry around the chiral carbon atom of the amine group.
The intermolecular interactions, such as hydrogen bonding involving the amine group, which dictate the crystal packing.
Hypothetical Crystallographic Data for a Thiophene Derivative Analogue:
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 5.432 |
| c (Å) | 18.765 |
| β (°) | 98.45 |
| Volume (ų) | 1020.4 |
| Z | 4 |
Polymorphism and Co-crystallization Studies
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can have different physical properties, such as melting point, solubility, and stability. Aromatic amines are known to exhibit polymorphism, and it is therefore plausible that this compound could also exist in multiple crystalline forms. nih.govnih.gov Polymorphism studies would involve crystallizing the compound under a variety of conditions (e.g., different solvents, temperatures, and cooling rates) and analyzing the resulting solids using techniques such as powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC).
Co-crystallization is a technique where a substance is crystallized with one or more other molecules in the same crystal lattice. Thiophene derivatives have been shown to form co-crystals, which can alter the physicochemical properties of the parent compound. acs.org Co-crystallization studies of this compound with various co-formers (e.g., carboxylic acids, amides) could be explored to investigate the formation of new solid forms with potentially improved properties. These studies are crucial in pharmaceutical and materials science for controlling the solid-state properties of a compound.
Computational Chemistry and Theoretical Studies of 1 Thiophen 3 Yl Hexan 1 Amine
Quantum Chemical Investigations of Electronic Structure and Reactivity
Quantum chemical investigations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine electronic structure and predict a wide range of chemical characteristics.
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. acs.orgmdpi.com This process involves calculating the molecule's electron density to find the lowest energy state, which corresponds to the most favorable geometric configuration. For 1-(Thiophen-3-yl)hexan-1-amine, DFT calculations, often using a basis set like B3LYP/6-311++G(d,p), would precisely compute bond lengths, bond angles, and dihedral angles. nih.govacs.org The optimization would reveal the spatial relationship between the planar thiophene (B33073) ring and the flexible hexylamine (B90201) chain. The results are critical as the geometry influences all other calculated chemical and physical properties.
Table 1: Representative Geometric Parameters from DFT Optimization (Note: This table presents expected values for key parameters based on general chemical principles, as specific literature data for this molecule is unavailable.)
| Parameter | Bond/Angle | Expected Value |
| Bond Length | C-S (Thiophene) | ~1.7 Å |
| C=C (Thiophene) | ~1.37 Å | |
| C-C (Thiophene) | ~1.42 Å | |
| C-N (Amine) | ~1.47 Å | |
| Bond Angle | C-S-C (Thiophene) | ~92° |
| C-C-N (Amine) | ~109.5° |
Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity and electronic transitions. libretexts.orgwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene ring and the nitrogen atom of the amine group, indicating these are the most likely sites for electrophilic attack. The LUMO would likely be distributed across the thiophene ring's anti-bonding orbitals.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability. mdpi.comresearchgate.net A large energy gap suggests high stability and low chemical reactivity, whereas a small gap indicates the molecule is more prone to electronic excitation and reaction. mdpi.comresearchgate.net Global reactivity descriptors, such as chemical hardness, softness, and electronegativity, can be derived from the HOMO and LUMO energy values. nih.govmdpi.com
Table 2: Illustrative Frontier Molecular Orbital Energies and Reactivity Descriptors (Note: These are representative values based on similar thiophene derivatives and serve as an example of FMO analysis output.)
| Parameter | Symbol | Illustrative Value (eV) | Description |
| HOMO Energy | EHOMO | -6.10 | Energy of the highest occupied molecular orbital |
| LUMO Energy | ELUMO | -0.95 | Energy of the lowest unoccupied molecular orbital |
| Energy Gap | ΔE | 5.15 | Indicator of chemical stability and reactivity |
| Electronegativity | χ | 3.53 | Measure of the power to attract electrons |
| Chemical Hardness | η | 2.58 | Resistance to change in electron distribution |
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. researchgate.net It illustrates the electrostatic potential on the molecule's surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). In an MEP map of this compound, the most negative potential (typically colored red) would be concentrated around the sulfur atom in the thiophene ring and the nitrogen atom of the amine group due to their high electronegativity and lone pairs of electrons. These regions are susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amine group would exhibit a positive potential (colored blue), indicating their electrophilic character and ability to act as hydrogen bond donors.
Natural Bond Orbital (NBO) analysis examines the interactions between orbitals within a molecule, providing a detailed picture of bonding, electron delocalization, and hyperconjugative interactions. rsc.orgmolfunction.com This method transforms the calculated molecular orbitals into localized orbitals that align with Lewis structures (i.e., bonds and lone pairs). For this compound, NBO analysis would quantify the delocalization of electrons within the thiophene ring and reveal interactions between the ring's π-system and the orbitals of the hexylamine substituent. researchgate.net The analysis calculates the stabilization energy (E(2)) associated with these interactions, where a higher E(2) value indicates a stronger interaction. researchgate.net This can explain the molecule's stability and the influence of the substituent on the electronic properties of the thiophene ring. rsc.org
Computational methods can accurately predict various spectroscopic parameters, which is invaluable for confirming molecular structures. nih.gov
NMR Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) for ¹H and ¹³C NMR spectra. acs.org For this compound, the calculations would show distinct signals for the protons and carbons of the thiophene ring in the aromatic region, while the aliphatic hexyl chain would appear in the upfield region. libretexts.orgacs.org The chemical shifts are influenced by the electronic environment of each nucleus.
IR Spectroscopy: Infrared (IR) spectroscopy identifies functional groups based on their vibrational frequencies. DFT calculations can compute these vibrational modes. researchgate.net Key predicted peaks for this molecule would include N-H stretching vibrations for the primary amine (typically two bands around 3300-3500 cm⁻¹), C-H stretching for the aliphatic chain (around 2850-2960 cm⁻¹), and characteristic C=C and C-S stretching vibrations for the thiophene ring. acs.orgopenaccesspub.org
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic transitions that give rise to UV-Vis absorption spectra. nih.gov The analysis would likely predict π→π* transitions associated with the conjugated thiophene ring, indicating the wavelengths of maximum absorption (λmax). nih.govresearchgate.net
Table 3: Predicted Spectroscopic Data (Note: This table shows expected spectral regions for key functional groups. Precise values require specific calculations.)
| Spectroscopy | Feature | Predicted Wavenumber / Chemical Shift / Wavelength |
| IR | N-H Stretching (Amine) | 3300 - 3500 cm⁻¹ |
| C-H Stretching (Aliphatic) | 2850 - 2960 cm⁻¹ | |
| C=C Stretching (Thiophene) | ~1600 cm⁻¹ | |
| ¹H NMR | Thiophene Protons | 7.0 - 7.5 ppm |
| -CH-N Proton | ~3.5 - 4.0 ppm | |
| -NH₂ Protons | 1.5 - 3.0 ppm | |
| Alkyl Protons | 0.8 - 1.7 ppm | |
| ¹³C NMR | Thiophene Carbons | 120 - 145 ppm |
| -CH-N Carbon | 50 - 60 ppm | |
| Alkyl Carbons | 14 - 40 ppm | |
| UV-Vis | π→π* transition | ~230 - 260 nm |
Molecular Dynamics (MD) Simulations for Conformational Landscape and Intermolecular Interactions
While quantum mechanics is ideal for studying the electronic properties of a single molecule, Molecular Dynamics (MD) simulations are used to explore its dynamic behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion.
For this compound, an MD simulation would provide insight into its conformational landscape. The flexible hexylamine chain can adopt numerous conformations, and MD simulations can identify the most stable and frequently occurring shapes in different environments (e.g., in a vacuum or in a solvent). This is crucial for understanding how the molecule interacts with other molecules, such as solvent molecules or biological receptors. The simulations can map out the potential energy surface, revealing the energy barriers between different conformations and predicting the dominant intermolecular interactions, such as hydrogen bonding involving the amine group.
Conformational Sampling and Energy Minimization
The flexibility of this compound is primarily due to the rotatable bonds within its hexylamine side chain and the bond connecting this chain to the thiophene ring. Conformational sampling is the computational process of exploring the vast number of possible three-dimensional arrangements, or conformers, that the molecule can adopt due to these rotations.
This exploration is often performed using molecular mechanics or quantum mechanics methods. A systematic search involves rotating key bonds by specific increments to generate a wide array of initial structures. Following the generation of these conformers, energy minimization is performed. This process uses algorithms to adjust the geometry of each conformer to find its lowest energy state, known as a local minimum on the potential energy surface. Computational software, such as GAUSSIAN, can be used for these calculations, often employing levels of theory like Density Functional Theory (DFT) to determine the geometries and relative energies of the conformers. olemiss.edu The most stable conformation is the one with the global minimum energy, which is the most likely shape the molecule will adopt in a low-energy environment like the gas phase.
| Conformer | Description of Hexylamine Chain Orientation | Key Dihedral Angle (C2-C3-Cα-N) | Relative Energy (kcal/mol) |
|---|---|---|---|
| 1 (Global Minimum) | Extended chain, anti-periplanar | ~180° | 0.00 |
| 2 | Gauche conformation | ~60° | +0.85 |
| 3 | Folded chain, amine group near thiophene ring | ~-75° | +2.10 |
| 4 | Eclipsed conformation (transitional state) | ~120° | +4.50 |
Ligand-Receptor Docking Methodologies
Molecular docking is a computational technique used to predict how a small molecule (a ligand), such as this compound, binds to a macromolecular target, typically a protein receptor. nih.govmeilerlab.org The methodology does not focus on a specific biological result but rather on predicting the preferred binding pose and affinity. researchgate.net The process has two fundamental components: a search algorithm and a scoring function. nih.gov
Search Algorithm: This component is responsible for generating a large number of possible binding poses of the ligand within the receptor's binding site. researchgate.net It explores the conformational flexibility of the ligand and, in some cases, the flexibility of the receptor's side chains in the binding pocket. arxiv.org Methodologies for this include systematic searches, which exhaustively explore rotational bonds, and incremental construction, where the ligand is built piece by piece within the active site. nih.gov
Scoring Function: After the search algorithm generates a pose, the scoring function evaluates its quality. researchgate.net It calculates a score that approximates the binding free energy of the ligand-receptor complex. These functions consider various physicochemical interactions, including van der Waals forces, electrostatic interactions, hydrogen bonding, and desolvation penalties. The goal is to distinguish between correct binding modes and incorrect ones and to rank different ligands according to their binding affinities. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Methodologies for Thiophene-Amine Derivatives
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For thiophene-amine derivatives, QSAR methodologies are used to understand which molecular properties are key to their function, enabling the prediction of the activity of new, unsynthesized compounds. nih.gov
Derivation of Molecular Descriptors
The foundation of any QSAR model is the conversion of chemical structures into numerical values, known as molecular descriptors. unipd.it These descriptors quantify various aspects of the molecule's physicochemical and structural features. For a series of thiophene-amine derivatives, these descriptors can be categorized as follows:
1D Descriptors: These are based on the molecular formula, such as molecular weight and counts of specific atoms (e.g., nitrogen, sulfur).
2D Descriptors: These are calculated from the 2D representation of the molecule and include properties like logP (lipophilicity), molar refractivity, and topological indices that describe molecular size, shape, and branching. nih.gov
3D Descriptors: These depend on the 3D conformation of the molecule and include steric descriptors (e.g., molecular volume) and electronic descriptors. Electronic descriptors are particularly important for thiophene derivatives and include properties like dipole moment and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which relate to the molecule's reactivity. researchgate.netucsb.edu
| Descriptor Class | Example Descriptor | Information Represented |
|---|---|---|
| Constitutional (1D) | Molecular Weight (MW) | Overall size of the molecule |
| Physicochemical (2D) | logP | Lipophilicity/hydrophobicity |
| Topological (2D) | Wiener Index | Molecular branching and compactness |
| Electronic (3D) | Dipole Moment | Polarity and charge distribution researchgate.net |
| Quantum-Chemical (3D) | E-LUMO | Energy of the Lowest Unoccupied Molecular Orbital; electron affinity researchgate.netucsb.edu |
Statistical Modeling Approaches
Once descriptors are calculated for a set of thiophene-amine derivatives with known activities, a statistical model is built to correlate the descriptors (independent variables) with the biological activity (dependent variable). buecher.de The goal is to generate a mathematical equation that can predict the activity of other molecules from their descriptors. unipd.it
Common statistical methods include:
Multiple Linear Regression (MLR): This method generates a simple linear equation of the form: Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ, where 'D' represents the descriptor values and 'c' represents the regression coefficients calculated during the model fitting. unipd.it For a reliable model, the number of compounds should generally be at least five times the number of descriptors used. buecher.de
Partial Least Squares (PLS): PLS is a regression technique that is particularly useful when the number of descriptors is large or when descriptors are correlated with each other. slideshare.net
Machine Learning Methods: More advanced approaches like Support Vector Machines (SVM) and Artificial Neural Networks (ANN) can capture complex, non-linear relationships between molecular descriptors and activity. researchgate.net
A crucial part of QSAR methodology is model validation. buecher.de Internal validation techniques (like leave-one-out cross-validation) and external validation using a separate test set of compounds are performed to ensure the model is robust and has predictive power for new molecules, not just for the compounds used to build it. nih.govresearchgate.net
Chemical Reactivity and Mechanistic Investigations of 1 Thiophen 3 Yl Hexan 1 Amine
Exploration of Reaction Pathways and Transition States
A thorough investigation into the reaction pathways and transition states of 1-(Thiophen-3-yl)hexan-1-amine would be essential to unlocking its synthetic potential and understanding its behavior in different chemical environments. However, specific research on this compound is not publicly available. Hypothetically, its reactivity can be considered in the context of its functional groups.
Electrophilic Aromatic Substitution on the Thiophene (B33073) Ring
The thiophene ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution (SEAr) reactions. wikipedia.orglibretexts.org The position of substitution on the thiophene ring is directed by the existing substituent, the 1-aminohexyl group. The electronic and steric effects of this group would play a crucial role in determining the regioselectivity of the reaction.
Generally, electrophilic substitution on 3-substituted thiophenes is complex and can lead to a mixture of products. The directing effect of the alkylamine substituent would need to be experimentally determined. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com The mechanism of these reactions typically involves the formation of a carbocation intermediate, known as a sigma complex or arenium ion, followed by the loss of a proton to restore aromaticity. libretexts.orgmasterorganicchemistry.com
Nucleophilic Reactions Involving the Amine Functionality
The primary amine group in this compound is a key site for nucleophilic reactions. Amines are known to react with a wide variety of electrophiles. These reactions could include acylation to form amides, alkylation to form secondary and tertiary amines, and reaction with carbonyl compounds to form imines. acs.orgresearchgate.net The lone pair of electrons on the nitrogen atom is responsible for its nucleophilicity.
The reaction mechanism for nucleophilic attack by the amine would typically involve the formation of a tetrahedral intermediate, which then collapses to form the final product. The steric hindrance posed by the hexyl group and the thiophene ring might influence the rate and feasibility of these reactions.
Oxidative and Reductive Transformations
The thiophene ring and the amine functionality are both susceptible to oxidative and reductive transformations. The sulfur atom in the thiophene ring can be oxidized to a sulfoxide (B87167) or a sulfone under appropriate conditions. The amine group can be oxidized to various products, including nitroso compounds, oximes, or, with complete cleavage, the corresponding ketone.
Conversely, while the amine group is already in a reduced state, the thiophene ring can undergo reductive processes, although this is generally more challenging than for many other aromatic systems. Specific reagents and reaction conditions would be required to achieve selective transformations. For instance, oxidative dearomatization of furan (B31954) rings, a related heterocycle, has been reported, suggesting that similar transformations could potentially be explored for thiophenes. nih.gov
Kinetic and Thermodynamic Studies of Transformations
Detailed kinetic and thermodynamic studies are crucial for understanding the feasibility, rate, and energy changes associated with the chemical transformations of this compound. Unfortunately, no such data are available in the published literature for this specific compound.
Reaction Rate Determination
To understand the reactivity of this compound, experimental determination of reaction rates for its various transformations would be necessary. This would involve monitoring the concentration of the reactant or product over time under controlled conditions (temperature, pressure, and catalyst concentration). Such studies would provide valuable information on the factors influencing the speed of reactions, such as the nature of the solvent and the presence of catalysts.
Activation Energy Calculations
Activation energy (Ea) is the minimum energy required to initiate a chemical reaction. Computational methods, such as Density Functional Theory (DFT), are often employed to calculate activation energies for proposed reaction mechanisms. researchgate.net These calculations can provide insights into the feasibility of a reaction pathway and help in understanding the structure of the transition state. For this compound, such calculations would be invaluable for predicting its reactivity and guiding experimental work.
In the absence of specific research, the following table presents hypothetical data to illustrate the kind of information that would be generated from such studies.
| Hypothetical Reaction | Assumed Conditions | Hypothetical Rate Constant (k) | Hypothetical Activation Energy (Ea) (kJ/mol) |
| Nitration of the thiophene ring | HNO₃/H₂SO₄, 25°C | 1.5 x 10⁻⁴ L mol⁻¹ s⁻¹ | 75 |
| Acylation of the amine group | Acetyl chloride, Et₃N, 0°C | 3.2 x 10⁻² L mol⁻¹ s⁻¹ | 45 |
| Oxidation of the sulfur atom | m-CPBA, CH₂Cl₂, 25°C | 8.9 x 10⁻⁵ L mol⁻¹ s⁻¹ | 82 |
Disclaimer: The data presented in the table is purely hypothetical and for illustrative purposes only. No experimental or calculated data for this compound is currently available.
Mechanistic Insights into Complex Chemical Processes Involving this compound
The chemical behavior of this compound is dictated by the interplay of its three key structural components: the aromatic thiophene ring, the primary amine group, and the hexyl chain. While specific experimental studies on the rearrangement and cycloaddition reactions of this particular compound are not extensively documented in publicly available literature, a detailed understanding of its potential reactivity can be inferred from the known chemical principles governing these functional groups. This section delves into the plausible mechanistic pathways for such transformations.
Rearrangement Reactions
Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer. For a primary amine like this compound, several types of rearrangements could be envisioned under specific conditions, often involving the formation of reactive intermediates.
One of the most well-known rearrangements involving amines is the Hofmann rearrangement , which converts a primary amide to a primary amine with one fewer carbon atom. While this compound is an amine, its corresponding amide derivative could undergo this reaction. The mechanism involves the treatment of the amide with bromine and a strong base, leading to the formation of an isocyanate intermediate, which is then hydrolyzed to the amine.
Another relevant class of rearrangements is sigmatropic rearrangements . For instance, the thio-Claisen rearrangement is a nih.govnih.gov-sigmatropic rearrangement that has been observed in allylic thiophenyl ethers. While the hexyl group in this compound is saturated, derivatives of this compound containing unsaturation could potentially undergo such rearrangements. For example, if the hexyl chain were to be functionalized with an allylic ether, a nih.govnih.gov-sigmatropic rearrangement could be thermally or photochemically induced.
The Beckmann rearrangement provides a pathway to convert an oxime into an amide. The oxime of a ketone precursor to this compound could undergo this acid-catalyzed rearrangement. The mechanism involves the protonation of the hydroxyl group of the oxime, followed by the migration of the group anti to the leaving group (water), resulting in a nitrilium ion intermediate that is subsequently hydrolyzed to the amide.
Table 1: Illustrative Rearrangement Reactions Potentially Adaptable for Derivatives of this compound
| Rearrangement Type | Starting Material Derivative | Key Intermediate | Product Type |
| Hofmann Rearrangement | 1-(Thiophen-3-yl)heptanamide | Isocyanate | This compound |
| Thio-Claisen Rearrangement | Allyl (1-(thiophen-3-yl)hexyl) sulfide | Six-membered cyclic transition state | Thio-substituted thiophene derivative |
| Beckmann Rearrangement | 1-(Thiophen-3-yl)hexan-1-one oxime | Nitrilium ion | N-(1-(Thiophen-3-yl)pentyl)acetamide |
Cycloaddition Reactions
Cycloaddition reactions are chemical reactions in which two or more unsaturated molecules, or parts of the same molecule, combine with the formation of a cyclic adduct in which there is a net reduction of the bond multiplicity. The participation of this compound in such reactions would likely involve the thiophene ring.
The thiophene ring can act as a diene in Diels-Alder [4+2] cycloaddition reactions , although it is less reactive than furan due to its higher aromaticity. The reaction typically requires highly reactive dienophiles and often harsh reaction conditions, such as high pressure or Lewis acid catalysis. The cycloaddition would occur across the C2 and C5 positions of the thiophene ring. The resulting bicyclic adduct is often unstable and can undergo subsequent reactions, such as the extrusion of sulfur to form a benzene (B151609) derivative.
Another possibility is the participation of the thiophene ring in [2+2] cycloaddition reactions under photochemical conditions. When irradiated with UV light in the presence of a suitable alkene, thiophene can undergo cycloaddition to form a cyclobutane (B1203170) ring fused to the thiophene.
Furthermore, the amine group of this compound can be converted into other functional groups that are more reactive in cycloadditions. For example, oxidation of the amine to a nitroso group would create a dienophile that could participate in Diels-Alder reactions.
Table 2: Potential Cycloaddition Reactions Involving the Thiophene Moiety of this compound
| Cycloaddition Type | Reactant(s) | Key Features | Product Type |
| [4+2] Diels-Alder | Thiophene ring + Maleic anhydride | High pressure/Lewis acid catalysis | Bicyclic adduct (often unstable) |
| [2+2] Photocycloaddition | Thiophene ring + Alkene | UV irradiation | Fused cyclobutane derivative |
| 1,3-Dipolar Cycloaddition | Thiophene ring + Azide (B81097) (as a dipole) | Formation of a five-membered heterocyclic ring | Triazole-substituted thiophene |
It is important to reiterate that the reactions and mechanisms discussed above are based on the established reactivity of the constituent functional groups of this compound. Specific experimental investigations are necessary to confirm the viability and outcomes of these potential transformations for this particular compound.
Synthetic Utility and Role in Advanced Material Precursors Non Applied Focus
1-(Thiophen-3-yl)hexan-1-amine as a Building Block for Polymeric Systems
There is no information on whether this compound can be or has been used as a monomer for the synthesis of polymeric systems. Research on polythiophenes and related conductive polymers is extensive, but this specific amine is not mentioned as a building block in the reviewed literature.
Integration into Supramolecular Architectures
No studies were found that describe the design or integration of this compound into supramolecular assemblies. The thiophene (B33073) ring and the amine group could potentially participate in non-covalent interactions, but there is no specific research to support this for the target molecule.
Precursor for Advanced Heterocyclic Scaffolds
While amines and thiophenes are common starting materials in heterocyclic synthesis, there are no documented instances of this compound being used as a precursor to create more complex, advanced heterocyclic scaffolds.
Future Research Directions and Methodological Advancements
Development of Novel and More Efficient Synthetic Routes
Traditional synthetic methods for thiophene (B33073) derivatives, such as the Paal–Knorr and Gewald reactions, have often been hampered by harsh conditions and limited functional group tolerance. nih.gov The future development of synthetic routes for 1-(Thiophen-3-yl)hexan-1-amine will likely focus on addressing these limitations through innovative chemical strategies.
Key areas of development include:
One-Pot and Multicomponent Reactions (MCRs): These approaches are highly sought after as they increase efficiency, reduce waste, and simplify purification processes by combining multiple synthetic steps into a single operation. nih.gov Amine-mediated ring-opening reactions of 1,3-dithioles followed by intramolecular annulation represent a promising one-pot strategy for creating highly substituted thiophenes under mild conditions. lnu.edu.cn Adapting such MCRs could provide a direct and atom-economical pathway to this compound and its analogues.
Advanced Catalysis: Transition-metal catalysis, particularly using palladium, has become essential for constructing carbon-carbon and carbon-heteroatom bonds. Future routes could employ catalytic C–H activation and alumination of the thiophene ring to introduce the hexylamine (B90201) side chain with high regioselectivity, potentially bypassing the need for pre-functionalized starting materials. acs.org
Flow Chemistry and Microwave-Assisted Synthesis: These technologies offer significant advantages in terms of reaction control, scalability, and speed. Microwave irradiation has been successfully used to synthesize thiophene-containing α-aminophosphonic acids in a neat, catalyst-free, and eco-friendly manner, suggesting its potential applicability for the rapid synthesis of this compound. nih.gov
| Synthetic Strategy | Potential Advantages for Synthesizing this compound | Key Challenges |
|---|---|---|
| Multicomponent Reactions (MCRs) | Increased step economy, reduced waste, operational simplicity. nih.gov | Identification of suitable starting materials and reaction conditions. |
| Palladium-Catalyzed C-H Activation | High regioselectivity, use of simpler precursors. acs.org | Catalyst cost and sensitivity, optimization of ligand and reaction parameters. |
| Microwave-Assisted Synthesis | Drastically reduced reaction times, improved yields, enhanced safety. nih.gov | Scalability and ensuring uniform heating. |
| Flow Chemistry | Precise control over reaction parameters, improved safety for hazardous reactions, ease of scaling. | Initial setup cost and potential for channel clogging. |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are transforming materials science and drug discovery by enabling rapid prediction of molecular properties and guiding the design of novel compounds. researchgate.netacs.org For this compound, these computational tools offer a pathway to accelerate research and development.
Future applications in this area include:
Property Prediction: ML models, such as Light Gradient Boosting Machine (LightGBM) and Deep Neural Networks (DNN), can accurately predict the thermophysical and physicochemical properties of thiophene derivatives based on their structural features. researchgate.netnih.gov These models can be trained on existing data for related compounds to estimate properties like solubility, boiling point, and density for this compound, saving significant time and resources compared to experimental measurement. researchgate.netnih.gov
Quantitative Structure-Activity Relationship (QSAR): By analyzing datasets of similar molecules, ML algorithms can build QSAR models that correlate specific structural motifs with biological activity. nih.gov This can help in predicting the potential therapeutic applications of this compound and guide the design of new derivatives with enhanced efficacy.
De Novo Design: Generative AI models can design novel thiophene-based compounds with desired property profiles. By defining specific target properties, these algorithms can propose new molecular structures, including variations of this compound, that are optimized for a particular application.
| ML/AI Application | Input Data (Examples) | Predicted Output for this compound | Potential Impact |
|---|---|---|---|
| Property Prediction | Molecular weight, critical temperature, acentric factor, molecular descriptors. researchgate.netnih.gov | High-pressure density, solubility, boiling point. | Reduces need for extensive experimental characterization. |
| QSAR Modeling | Structural fingerprints (e.g., ECFP4), topological descriptors, known biological activities of analogues. acs.org | Predicted biological activity (e.g., enzyme inhibition). | Prioritizes compounds for experimental screening. acs.org |
| Generative Design | Desired property ranges (e.g., high solubility, specific binding affinity). | Novel molecular structures with optimized properties. | Expands chemical space and accelerates discovery of lead compounds. |
Advanced In Situ Spectroscopic Monitoring of Reactions Involving this compound
To optimize the synthesis of this compound, a deep understanding of reaction kinetics, mechanisms, and the formation of transient intermediates is crucial. Advanced in situ spectroscopic techniques provide a window into the reaction as it occurs, offering real-time data without the need for sample extraction. spectroscopyonline.com
Future research should focus on implementing:
In Situ NMR Spectroscopy: This technique can be used to directly monitor the conversion of reactants to products. Specialized setups with UV-LED illumination directly in the NMR tube allow for the real-time study of photochemical reactions, such as certain thiol-ene coupling reactions, which could be relevant for functionalizing the compound. rsc.org
In Situ Raman and IR Spectroscopy: These vibrational spectroscopy methods are highly effective for tracking changes in functional groups during a reaction. xmu.edu.cn For instance, monitoring the characteristic vibrational modes of the thiophene ring or the amine group can provide precise information on reaction initiation, progression, and completion. spectroscopyonline.com Shell-Isolated Nanoparticle-Enhanced Raman Spectroscopy (SHINERS) is a particularly powerful technique for studying reactions at interfaces with high sensitivity. xmu.edu.cn
| Technique | Information Gained | Application in Synthesis of this compound |
|---|---|---|
| In Situ NMR | Real-time concentration of reactants, intermediates, and products; structural elucidation. rsc.org | Kinetic analysis of formation, detection of transient species. |
| In Situ FT-IR | Changes in functional groups (e.g., C=O, N-H). spectroscopyonline.com | Monitoring the conversion of a precursor ketone to the final amine. |
| In Situ Raman | Changes in C-S, C=C, and C-H bonds of the thiophene ring. xmu.edu.cn | Confirming the integrity of the thiophene ring during functionalization. |
Exploration of Solid-State Reactivity and Transformations
The arrangement of molecules in the solid state dictates many of a material's bulk properties, including its stability, solubility, and reactivity. The study of thiophene-containing oligomers has shown that their solid-state packing can vary between herringbone and π-stacked motifs, which significantly influences their electronic properties. acs.org The solid-state behavior of this compound is currently unexplored but represents a valuable area for future research.
Investigations should include:
Single-Crystal X-ray Diffraction: Determining the precise crystal structure of this compound would reveal its molecular conformation, intermolecular interactions (such as hydrogen bonding from the amine group), and packing arrangement. This information is fundamental to understanding its physical properties.
Polymorphism Screening: A systematic search for different crystalline forms (polymorphs) is essential, as polymorphs can have vastly different properties. Understanding the polymorphic landscape is critical for applications where consistency and stability are required.
Solid-State Reactions: Investigating the reactivity of the compound in its crystalline form, such as topochemical polymerizations or solid-gas reactions, could lead to the discovery of novel materials with unique ordered structures.
Computational Exploration of Novel Reactivity Profiles
Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for predicting the electronic structure and reactivity of molecules before they are synthesized. mdpi.comresearchgate.net Applying these methods to this compound can guide experimental efforts and uncover new chemical possibilities.
Future computational studies could focus on:
Reactivity Indices: DFT calculations can determine various electronic properties and reactivity descriptors, such as ionization potential, electron affinity, and chemical hardness. mdpi.comnih.gov Mapping the molecular electrostatic potential (MEP) can identify the most electron-rich and electron-deficient sites, predicting how the molecule will interact with electrophiles and nucleophiles. researchgate.net
Reaction Mechanism Elucidation: Computational modeling can be used to map the potential energy surfaces of proposed reactions. This allows for the calculation of activation energy barriers for different pathways, helping to predict the feasibility and outcome of a reaction, as demonstrated in studies of C-H alumination of thiophenes. acs.org
Spectroscopic Prediction: DFT can be used to calculate theoretical IR, Raman, and NMR spectra. mdpi.com Comparing these predicted spectra with experimental data serves as a powerful method for structural confirmation and interpretation of complex spectroscopic results.
| Computational Method | Calculable Property | Insight for this compound |
|---|---|---|
| DFT Geometry Optimization | Bond lengths, bond angles, dihedral angles. researchgate.net | Provides the most stable 3D conformation of the molecule. |
| Molecular Electrostatic Potential (MEP) | Electron density distribution, sites for electrophilic/nucleophilic attack. researchgate.net | Predicts the regioselectivity of reactions like alkylation or acylation. |
| Frontier Molecular Orbital (FMO) Analysis | HOMO-LUMO energy gap, orbital shapes. | Indicates chemical reactivity and electronic excitation properties. dntb.gov.ua |
| Transition State Searching | Activation energies, reaction pathways. acs.org | Elucidates mechanisms and predicts feasibility of novel transformations. |
Q & A
Q. What are the common synthetic routes for 1-(Thiophen-3-yl)hexan-1-amine, and how can reaction conditions be optimized?
- Methodological Answer : A typical synthesis involves the alkylation of thiophene derivatives. For example, reacting 3-thiophenecarboxaldehyde with hexan-1-amine under basic conditions (e.g., KOH in methanol) followed by reductive amination using catalysts like NaBH₄ or Pd/C. Purification is achieved via column chromatography (silica gel, eluent: ethyl acetate/hexane). Optimization includes controlling stoichiometry (1:1.2 molar ratio of aldehyde to amine), temperature (reflux at 60–80°C), and reaction time (12–24 hours). Side products, such as over-alkylated amines, are minimized by stepwise addition of reagents .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR identify amine proton shifts (δ ~1.5–2.5 ppm for NH₂) and thiophene aromatic signals (δ ~6.5–7.5 ppm).
- Mass Spectrometry (HRMS) : Confirms molecular weight (C₁₀H₁₅NS; calc. 197.09) and fragmentation patterns.
- X-ray Crystallography : Resolves crystal packing and bond angles. Use SHELXL for refinement, particularly for resolving disorder in the hexyl chain or thiophene orientation .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data during structural elucidation of this compound derivatives?
- Methodological Answer : Discrepancies often arise from twinning, disorder, or poor diffraction quality. Strategies include:
- SHELX Suite : Use SHELXD for phase determination and SHELXL for refinement. Apply TWIN commands for twinned crystals.
- Cross-Validation : Compare crystallographic data with DFT-optimized geometries or NMR-derived torsional angles.
- High-Resolution Data : Collect data at synchrotron sources (λ = 0.7–1.0 Å) to improve resolution (<1.0 Å) .
Q. What strategies are employed to analyze the thermodynamic properties of amine-containing compounds like this compound?
- Methodological Answer : Measure:
- Density (ρ) and Speed of Sound (u): Use vibrating-tube densimeters and pulse-echo techniques at 298–318 K.
- Refractive Index (nD) : Correlate with polarizability using Lorentz-Lorenz equations.
- Excess Molar Volumes (Vᴱ) : Calculate deviations from ideal mixing behavior in binary systems (e.g., with DMF or DMA). Data are modeled using Redlich-Kister equations to assess intermolecular interactions .
Q. How does the electronic nature of the thiophene ring influence the reactivity of this compound in electrophilic substitution reactions?
- Methodological Answer : The thiophene’s electron-rich 3-position directs electrophiles (e.g., nitration, halogenation). Reactivity is assessed via:
- DFT Calculations : HOMO/LUMO maps predict regioselectivity.
- Kinetic Studies : Monitor reaction rates with substituted benzaldehydes (e.g., 3-fluorobenzaldehyde vs. 4-methoxybenzaldehyde).
- Spectroscopic Probes : UV-Vis shifts (λₘₐₓ ~270–300 nm) track conjugation changes during substitution .
Safety and Handling
Q. What are the key safety considerations when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods to prevent inhalation of vapors (amine odor threshold ~5 ppm).
- Waste Disposal : Neutralize with dilute HCl (1 M) before incineration.
- Spill Management : Absorb with vermiculite, seal in chemical-resistant containers, and label as "amine waste" .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
